molecular formula C11H16O B14214538 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene CAS No. 832743-86-9

3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene

Cat. No.: B14214538
CAS No.: 832743-86-9
M. Wt: 164.24 g/mol
InChI Key: HRCIIBTUEPMJFQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene is a complex organic compound with a unique bicyclic structure. It contains a total of 28 atoms, including 16 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . This compound is characterized by its multiple bonds, including two double bonds, and its ether functionality . The bicyclic framework of this compound makes it an interesting subject for synthetic chemists and researchers in various fields.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves several steps and specific reaction conditions. One common method involves the use of Diels-Alder reactions, metathesis, and Michael additions . These reactions are carefully controlled to achieve the desired regio- and stereo-selectivity. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene undergoes various types of chemical reactions, including halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah’s reagent . These reactions typically result in the formation of novel bicyclic ethers and other complex products. The compound’s multiple bonds and ether functionality make it reactive under specific conditions, allowing for a wide range of chemical transformations.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology and medicine, its unique structure and reactivity make it a potential candidate for drug development and other therapeutic applications. Industrially, it can be used in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets and pathways. The compound’s multiple bonds and ether functionality allow it to participate in various chemical reactions, leading to the formation of reactive intermediates and products. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Properties

CAS No.

832743-86-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3,5-dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene

InChI

InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h7,10H,2,4-6H2,1,3H3

InChI Key

HRCIIBTUEPMJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CCCC(C1=C)(O2)C

Origin of Product

United States

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